Gcn2-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

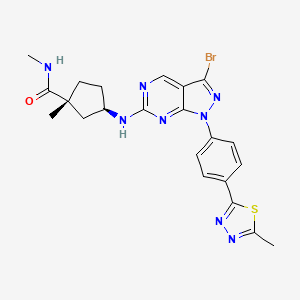

Molecular Formula |

C22H23BrN8OS |

|---|---|

Molecular Weight |

527.4 g/mol |

IUPAC Name |

cis-(1R,3R)-3-[[3-bromo-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyrazolo[3,4-d]pyrimidin-6-yl]amino]-N,1-dimethylcyclopentane-1-carboxamide |

InChI |

InChI=1S/C22H23BrN8OS/c1-12-28-29-19(33-12)13-4-6-15(7-5-13)31-18-16(17(23)30-31)11-25-21(27-18)26-14-8-9-22(2,10-14)20(32)24-3/h4-7,11,14H,8-10H2,1-3H3,(H,24,32)(H,25,26,27)/t14-,22-/m1/s1 |

InChI Key |

ASGMFNBUXDJWJJ-JLCFBVMHSA-N |

Isomeric SMILES |

CC1=NN=C(S1)C2=CC=C(C=C2)N3C4=NC(=NC=C4C(=N3)Br)N[C@@H]5CC[C@@](C5)(C)C(=O)NC |

Canonical SMILES |

CC1=NN=C(S1)C2=CC=C(C=C2)N3C4=NC(=NC=C4C(=N3)Br)NC5CCC(C5)(C)C(=O)NC |

Origin of Product |

United States |

Foundational & Exploratory

Gcn2-IN-7 and ATF4 Regulation: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Integrated Stress Response (ISR) is a critical cellular signaling network that enables cells to adapt to various environmental stresses. A key branch of the ISR is governed by the protein kinase General Control Nonderepressible 2 (GCN2), which acts as a primary sensor for amino acid deficiency. Upon activation, GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis while paradoxically promoting the translation of Activating Transcription Factor 4 (ATF4). ATF4 orchestrates a transcriptional program that helps restore amino acid homeostasis. In the context of oncology, cancer cells frequently exploit the GCN2-ATF4 pathway to survive and proliferate within the nutrient-deprived tumor microenvironment.[1][2][3]

This document provides a technical overview of Gcn2-IN-7, a potent and selective GCN2 inhibitor, and its mechanism of action in the regulation of ATF4. We will detail the underlying signaling pathway, present key quantitative data, outline relevant experimental protocols, and provide visual diagrams to elucidate these complex processes.

The GCN2-eIF2α-ATF4 Signaling Pathway

Under conditions of amino acid starvation, the concentration of uncharged transfer RNAs (tRNAs) increases.[4] GCN2, a serine/threonine kinase, detects this accumulation through its histidyl-tRNA synthetase (HisRS)-like domain.[5] This binding event triggers a conformational change, leading to GCN2 autophosphorylation and activation.[5]

Activated GCN2 then phosphorylates its primary substrate, eIF2α, at the Serine 51 position.[5] Phosphorylated eIF2α has a higher affinity for its guanine nucleotide exchange factor, eIF2B, effectively sequestering it. This prevents the recycling of eIF2-GDP to its active eIF2-GTP form, leading to a widespread attenuation of global mRNA translation initiation.[5]

However, the translation of certain mRNAs containing upstream open reading frames (uORFs), such as ATF4, is paradoxically enhanced under these conditions.[1] The newly synthesized ATF4 protein translocates to the nucleus, where it functions as a transcription factor, upregulating genes involved in amino acid synthesis and transport to mitigate the initial stress.[1][6]

This compound: A Potent and Selective GCN2 Inhibitor

This compound is a selective, orally active inhibitor of GCN2.[7] By binding to the kinase domain, it prevents the autophosphorylation and activation of GCN2, thereby blocking the downstream signaling cascade. This inhibition leads to a decrease in eIF2α phosphorylation and, consequently, a suppression of ATF4 protein expression.[7] By abrogating the cell's primary adaptive response to amino acid starvation, this compound can sensitize cancer cells to nutrient stress and inhibit tumor growth.[7]

Quantitative Data Summary

The following tables summarize the reported in vitro potency and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Context | Duration | Reference |

|---|---|---|---|---|

| IC₅₀ | 5 nM | Biochemical Assay | N/A | [7] |

| Functional Activity | 600 nM | MDSC co-culture | 3 days | [7] |

MDSC: Myeloid-derived suppressive cells

Table 2: In Vivo Pharmacodynamics & Efficacy of this compound (LL2 Syngeneic Mouse Model)

| Dosage | Schedule | Parameter | Result | Reference |

|---|---|---|---|---|

| 15 mg/kg | BID, oral gavage | Target Engagement | 84% (Tumor), 80% (Spleen) | [7] |

| 15 mg/kg | BID, oral gavage | ATF4 Reduction | 65% vs. vehicle | [7] |

| 50 mg/kg | BID, oral gavage (26 days) | Tumor Growth Inhibition | 56% vs. vehicle | [7] |

BID: Twice daily

Key Experimental Methodologies

Studying the effects of this compound on ATF4 regulation involves a series of standard molecular and cellular biology techniques.

Western Blotting for Pathway Analysis

This technique is used to measure the levels of total and phosphorylated proteins within the GCN2-ATF4 pathway.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HT1080, HPAF-II) and allow them to adhere. Induce amino acid starvation (e.g., using leucine-free media) in the presence of varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 2-6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Phospho-GCN2 (Thr899)

-

Total GCN2

-

Phospho-eIF2α (Ser51)

-

Total eIF2α

-

ATF4

-

Actin or Tubulin (as a loading control)

-

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability/Proliferation Assay

These assays determine the effect of GCN2 inhibition on cancer cell survival, particularly under nutrient stress.

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.

-

Treatment: After 24 hours, treat cells with a dose-response matrix of this compound and a stress-inducing agent (e.g., the asparagine-depleting drug asparaginase).[8]

-

Incubation: Incubate the cells for a period of 48-72 hours.

-

Viability Measurement: Add a viability reagent such as CellTiter-Glo® (measures ATP) or an MTS reagent. Measure the resulting luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the results to vehicle-treated controls to determine the percentage of cell viability and calculate IC₅₀ values.

Conclusion and Future Directions

The GCN2-eIF2α-ATF4 pathway is a critical adaptive mechanism that is frequently co-opted by cancer cells to withstand the metabolic challenges of the tumor microenvironment.[1] this compound is a valuable pharmacological tool and potential therapeutic agent that selectively targets this pathway. By inhibiting GCN2, this compound effectively blocks the upregulation of ATF4, thereby preventing the adaptive response and sensitizing tumors to nutrient stress.[7] The robust in vivo target engagement and anti-tumor efficacy demonstrated by this compound underscore the therapeutic potential of this strategy.[7]

Future research should focus on identifying patient populations and tumor types that are most dependent on GCN2 signaling, potentially through biomarker discovery. Furthermore, exploring combination therapies, such as pairing GCN2 inhibitors with drugs that interfere with amino acid metabolism (e.g., asparaginase) or other cellular stress pathways, may reveal synergistic anti-cancer effects and provide novel avenues for drug development.[8][9]

References

- 1. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. GCN2: roles in tumour development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gcn2 - Wikipedia [en.wikipedia.org]

- 6. Inhibition of GCN2 Reveals Synergy with Cell-Cycle Regulation and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Gcn2-IN-7 chemical structure and properties

An In-depth Technical Guide to Gcn2-IN-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective inhibitor of the General Control Nonderepressible 2 (GCN2) protein kinase, a critical regulator of the Integrated Stress Response (ISR).[1][2] By targeting the ATP-binding site of GCN2, this compound effectively blocks the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), thereby modulating cellular responses to amino acid deprivation and other stressors.[1] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, serving as a technical resource for professionals in research and drug development.

Chemical Structure and Properties

This compound, also known as compound 39, is an orally active small molecule inhibitor.[2] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₃BrN₈OS | [3] |

| Molecular Weight | 527.44 g/mol | [3] |

| CAS Number | 2396465-33-9 | [2][3] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Store at -20°C | [3] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor at the ATP-binding site of the GCN2 kinase.[1] GCN2 is a serine/threonine kinase that acts as a sensor for amino acid deficiency within the cell.[4] Under conditions of amino acid starvation, an accumulation of uncharged transfer RNA (tRNA) occurs.[5] The binding of this uncharged tRNA to a histidyl-tRNA synthetase (HisRS)-like domain on GCN2 induces a conformational change that activates the kinase.[4]

Activated GCN2 then phosphorylates the alpha subunit of eIF2 at Serine 51.[4] This phosphorylation event leads to a global reduction in protein synthesis to conserve resources, while paradoxically promoting the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[4][5] ATF4 is a key transcription factor that upregulates the expression of genes involved in amino acid synthesis and transport, helping the cell to restore homeostasis.[4]

By inhibiting GCN2, this compound prevents the phosphorylation of eIF2α, thus blocking the downstream activation of the ATF4-mediated stress response.[1] This disruption of the ISR can sensitize cancer cells to nutrient deprivation and other stressors, making GCN2 an attractive target in oncology.[1]

Biological Activity and Quantitative Data

This compound demonstrates potent and selective inhibition of GCN2 kinase and significant anti-tumor activity in preclinical models.

| Parameter | Value | Model System / Conditions | Reference |

| IC₅₀ | 5 nM | In vitro GCN2 kinase assay | [2][6] |

| T-Cell Proliferation | Alleviates MDSC-related suppression at 600 nM | Co-culture of CD8⁺ T cells with Myeloid-Derived Suppressor Cells (MDSCs) for 3 days | [2] |

| Tumor Growth Inhibition | 56% | LL2 syngeneic mouse tumor model; 50 mg/kg, oral gavage (BID), 17 days | [2] |

| Target Engagement (in vivo) | 84% (Tumor), 80% (Spleen) | LL2 mouse model; 15 mg/kg, oral gavage (BID), 17 days | [2] |

| Downstream Marker Reduction | 65% reduction of ATF4 | LL2 mouse model; 15 mg/kg, oral gavage (BID), 17 days | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound.

In Vivo Anti-Tumor Efficacy Study

This protocol describes a typical syngeneic mouse model study to evaluate the anti-tumor effects of this compound.

Methodology:

-

Animal Model: C57BL/6 mice are used for the LL2 syngeneic tumor model.

-

Tumor Implantation: LL2 (Lewis Lung Carcinoma) cells are implanted subcutaneously into the flank of the mice.

-

Treatment Groups: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

Compound Preparation: this compound is formulated for oral gavage. The stock solution can be prepared in a solvent like DMSO. For the final working solution for in vivo use, it is recommended to prepare it fresh daily. Solvents are added sequentially, and heat and/or sonication may be used to aid dissolution.[2]

-

Dosing: Mice are treated via oral gavage twice daily (BID) with either vehicle or this compound at doses of 15 mg/kg (for pharmacodynamics) or 50 mg/kg (for efficacy).[2] The treatment duration is typically 17 to 26 days.[2]

-

Monitoring: Tumor volume and animal body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study, tumors and relevant tissues (e.g., spleen) are harvested. Tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the vehicle group.[2] Tissues can be processed for Western blot or other assays to measure target engagement (e.g., GCN2 phosphorylation) and downstream biomarker modulation (e.g., ATF4 levels).[2]

MDSC-Mediated T-Cell Suppression Assay

This in vitro assay assesses the ability of this compound to restore T-cell function in the presence of immunosuppressive myeloid-derived suppressor cells (MDSCs).

Methodology:

-

Cell Isolation: CD8⁺ T cells and MDSCs are isolated from appropriate sources (e.g., spleen of tumor-bearing mice).

-

Co-culture: CD8⁺ T cells are labeled with a proliferation dye (e.g., CFSE) and co-cultured with MDSCs. T-cell activation is induced using anti-CD3/CD28 antibodies.

-

Treatment: this compound is added to the co-culture at various concentrations (e.g., a significant effect was noted at 600 nM).[2] A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: The cells are incubated for a period of 3 days to allow for T-cell proliferation.[2]

-

Analysis: T-cell proliferation is measured by flow cytometry, quantifying the dilution of the proliferation dye in the CD8⁺ T-cell population. A relief of suppression is indicated by increased proliferation in the this compound treated group compared to the vehicle control.[2]

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate. Its high potency and oral bioavailability, coupled with demonstrated in vivo efficacy and target engagement, underscore its potential in oncology and other therapeutic areas where the Integrated Stress Response plays a significant role.[2] This guide provides foundational technical information to support further investigation and development of this compound and other modulators of the GCN2 pathway.

References

In Vitro Characterization of Gcn2-IN-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Gcn2-IN-7, a potent and selective inhibitor of the General Control Nonderepressible 2 (GCN2) kinase. This document details the core methodologies and data essential for assessing the biochemical and cellular activity of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on publicly available information.

Table 1: Biochemical Potency of this compound

| Parameter | Value | Assay Type | Reference |

| IC₅₀ | 5 nM | Biochemical Kinase Assay | [1] |

Table 2: Cellular Activity of this compound

| Cellular Effect | Effective Concentration | Cell Type | Assay | Reference |

| Alleviation of MDSC-related T cell suppression | 600 nM | Co-culture of MDSCs and CD8⁺ T cells | T cell proliferation assay | [1] |

| Reduction of ATF4 (downstream marker) | 15 mg/kg (in vivo) | LL2 syngeneic mouse tumor model | Western Blot | [1] |

Table 3: Kinase Selectivity Profile of this compound

A comprehensive kinase selectivity panel for this compound is not publicly available. However, a standard approach involves screening the inhibitor against a broad panel of kinases to determine its selectivity. The results are typically presented as the percent inhibition at a specific concentration (e.g., 1 µM) or as IC₅₀/Kᵢ values. An example of how such data would be presented is shown below. This compound is reported to be a selective inhibitor.

| Kinase | Percent Inhibition @ 1 µM | IC₅₀ (nM) |

| GCN2 | >95% | 5 |

| Kinase A | <10% | >10,000 |

| Kinase B | <10% | >10,000 |

| Kinase C | <10% | >10,000 |

| ...(additional kinases) | ... | ... |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Biochemical GCN2 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is adapted from the LanthaScreen® Eu Kinase Binding Assay for EIF2AK4 (GCN2) and is designed to determine the IC₅₀ of this compound.[2]

Materials:

-

Recombinant human GCN2 enzyme

-

LanthaScreen® Eu-anti-tag antibody

-

Kinase Tracer 236

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound

-

384-well plate (low volume, black)

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM. Then, create a 4-fold dilution series. Prepare a 4X working solution of each compound concentration in Kinase Buffer A.

-

Kinase/Antibody Mixture Preparation: Prepare a 2X kinase/antibody mixture in Kinase Buffer A containing the appropriate concentrations of GCN2 enzyme and Eu-anti-tag antibody. The optimal concentrations should be determined empirically but a starting point is 40 nM kinase and 4 nM antibody.[2]

-

Tracer Preparation: Prepare a 4X solution of Kinase Tracer 236 in Kinase Buffer A. The recommended concentration is 1000 nM.[2]

-

Assay Assembly:

-

Add 4 µL of 4X this compound dilution or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 8 µL of the 2X kinase/antibody mixture to all wells.

-

Add 4 µL of the 4X tracer solution to all wells.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor) with an excitation at 340 nm.

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no enzyme control (0% activity).

-

Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Assay: Western Blot for Phospho-eIF2α and ATF4

This protocol describes how to assess the cellular activity of this compound by measuring the phosphorylation of the GCN2 substrate, eIF2α, and the expression of the downstream target, ATF4.

Materials:

-

Human cell line (e.g., U2OS, HEK293)

-

Cell culture medium and supplements

-

This compound

-

Amino acid-free medium (for inducing GCN2 activation)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total-eIF2α, anti-ATF4, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

To induce GCN2 activity, replace the normal growth medium with amino acid-free medium for a specified period (e.g., 2-4 hours).

-

Treat the cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours) prior to or concurrently with amino acid starvation.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use the manufacturer's recommended dilutions.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-eIF2α signal to total eIF2α and the ATF4 signal to the loading control.

Visualizations

GCN2 Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for Gcn2-IN-7 in Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

General Control Nonderepressible 2 (GCN2) is a crucial serine/threonine-protein kinase that acts as a sensor for amino acid deficiency.[1] As a key component of the Integrated Stress Response (ISR), GCN2 activation under conditions of amino acid starvation leads to the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α).[2][3] This event reduces global protein synthesis to conserve resources while simultaneously promoting the translation of specific stress-response mRNAs, such as Activating Transcription Factor 4 (ATF4).[1][4] The GCN2-eIF2α-ATF4 signaling axis is vital for cellular adaptation to nutrient stress and has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3][4]

Gcn2-IN-7 is a potent, selective, and orally active inhibitor of GCN2 with an IC50 of 5 nM.[5] It serves as a valuable chemical probe to investigate the roles of the GCN2 pathway in cellular processes and disease models. Western blot analysis is a fundamental technique used to measure the efficacy of this compound by quantifying changes in the phosphorylation status of GCN2 and eIF2α, and the expression levels of downstream targets like ATF4.

GCN2 Signaling Pathway

Under conditions of amino acid scarcity, uncharged transfer RNAs (tRNAs) accumulate and bind to the HisRS-like domain of GCN2, leading to its activation.[1][2] Activated GCN2 then phosphorylates eIF2α at Serine 51.[1] This phosphorylation event inhibits the guanine nucleotide exchange factor eIF2B, which is necessary for the formation of the ternary complex required for translation initiation, thereby suppressing global protein synthesis.[1] Paradoxically, p-eIF2α facilitates the preferential translation of ATF4 mRNA. ATF4, a transcription factor, then upregulates genes involved in amino acid synthesis and transport to restore cellular homeostasis.[3][4] this compound blocks the kinase activity of GCN2, preventing these downstream events.

Data Presentation: this compound Concentration and Effects

The following table summarizes the reported concentrations of this compound and their observed biological effects, providing a reference for designing experiments.

| Compound | Concentration / Dose | Model System | Treatment Duration | Observed Effect | Reference |

| This compound | 5 nM | In vitro kinase assay | N/A | IC50 for GCN2 inhibition. | [5] |

| This compound | 600 nM | Co-culture of murine CD8+ T cells and Myeloid-Derived Suppressor Cells (MDSCs) | 3 days | Relieved MDSC-mediated suppression of T cell proliferation. | [5] |

| This compound | 15 mg/kg (BID, oral gavage) | Balb/c mice with RENCA cell tumors | 17 days | Robust target engagement: ~84% in tumor and ~80% in spleen. Average 65% reduction in downstream ATF4 levels. | [5] |

| This compound | 50 mg/kg (BID, oral gavage) | LL2 syngeneic mouse tumor model | 17 days | 56% tumor growth inhibition compared to vehicle group. | [5] |

Experimental Protocols

This section provides a detailed methodology for assessing the efficacy of this compound using Western blot analysis.

Experimental Workflow for Western Blot Analysis

The overall workflow involves treating cells with this compound, preparing cell lysates, separating proteins by size, transferring them to a membrane, and detecting specific target proteins with antibodies.

Protocol 1: Cell Treatment and Lysate Preparation

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvesting.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[5] Store aliquots at -80°C. On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.

-

Treatment:

-

Dose-Response: To determine the optimal concentration, treat cells with a range of this compound concentrations (e.g., 10 nM to 1 µM).

-

Time-Course: To determine the optimal duration, treat cells for various times (e.g., 2, 6, 12, 24 hours).

-

Controls:

-

Vehicle Control: Treat cells with the same volume of DMSO used for the highest this compound concentration.

-

Positive Control (GCN2 Activation): Induce amino acid starvation by incubating cells in amino acid-free medium or medium lacking a specific amino acid (e.g., leucine) for a short period (e.g., 1-2 hours) to induce GCN2 activation and eIF2α phosphorylation.[6]

-

Inhibitor Control: Treat cells with the GCN2 activator (starvation media) in the presence and absence of this compound.

-

-

-

Cell Lysis:

-

After treatment, place the culture dishes on ice and aspirate the medium.

-

Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[7]

-

Add ice-cold RIPA or NP-40 lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[7][8] For a 10-cm dish, 0.5-1 mL of buffer is typically sufficient.

-

Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[7]

-

Incubate on ice for 15-30 minutes with periodic vortexing.

-

Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

-

-

Protein Quantification:

-

Carefully transfer the supernatant to a new pre-chilled tube.

-

Determine the protein concentration of each sample using a standard method like the BCA Protein Assay.

-

Normalize the concentration of all samples with lysis buffer. Samples can be aliquoted and stored at -80°C.

-

Protocol 2: Western Blotting

-

Sample Preparation: Mix the desired amount of protein (typically 15-30 µg per lane) with SDS-PAGE sample loading buffer. Boil the samples at 95-100°C for 5-10 minutes.[7]

-

SDS-PAGE: Load the samples onto a polyacrylamide gel (the percentage depends on the molecular weight of the target proteins). Run the gel according to the manufacturer's instructions until adequate separation is achieved.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[7]

-

Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[7]

-

Recommended Antibodies and Dilutions:

-

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[7]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[7]

-

Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.

-

Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

-

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band. For phosphoproteins, normalize the phospho-protein signal to the total protein signal. Compare the normalized values across different treatment conditions.

References

- 1. Gcn2 - Wikipedia [en.wikipedia.org]

- 2. Review: Emerging roles of the signaling network of the protein kinase GCN2 in the plant stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GCN2 Antibody | Cell Signaling Technology [cellsignal.com]

- 7. origene.com [origene.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Western blot protocol | Abcam [abcam.com]

Application Notes and Protocols for the Use of Gcn2-IN-7 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the selective GCN2 inhibitor, Gcn2-IN-7, in preclinical mouse xenograft models. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound.

Mechanism of Action and Signaling Pathway

General control nonderepressible 2 (GCN2) is a serine/threonine-protein kinase that plays a pivotal role in the cellular response to amino acid deprivation.[1][2] Under conditions of amino acid scarcity, an accumulation of uncharged tRNAs activates GCN2.[3][4] Activated GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a decrease in global protein synthesis and a concurrent preferential translation of specific mRNAs, such as activating transcription factor 4 (ATF4).[3][4][5] ATF4, in turn, orchestrates the expression of genes involved in amino acid synthesis and transport to restore cellular homeostasis.[5][6] In the tumor microenvironment, where nutrient levels can be limited, the GCN2 pathway can be hijacked by cancer cells to survive and proliferate.[6]

This compound is a potent and selective inhibitor of GCN2 kinase activity. By blocking the phosphorylation of eIF2α, this compound disrupts the adaptive response of cancer cells to amino acid stress, potentially leading to cell death and inhibition of tumor growth.

References

- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western Blot Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 3. researchgate.net [researchgate.net]

- 4. meliordiscovery.com [meliordiscovery.com]

- 5. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

GCN2-IN-7: Application Notes and Protocols for Kinase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GCN2 (General Control Nonderepressible 2) is a crucial serine/threonine-protein kinase that plays a pivotal role in the cellular response to amino acid starvation.[1][2] As a key component of the Integrated Stress Response (ISR), GCN2 senses the accumulation of uncharged tRNA during nutrient deprivation, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[1][3][4] This event triggers a global reduction in protein synthesis while simultaneously promoting the translation of specific mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to restore amino acid homeostasis.[1][2][3] Given its role in cellular adaptation to stress, GCN2 has emerged as a significant target in various diseases, including cancer.[1]

GCN2-IN-7 is a potent and selective inhibitor of GCN2, demonstrating significant anti-tumor activity.[5] This document provides detailed protocols for utilizing this compound in kinase activity assays, along with relevant data and pathway information to facilitate research and drug development efforts targeting GCN2.

GCN2 Signaling Pathway

Under conditions of amino acid sufficiency, GCN2 exists in an inactive, autoinhibited state.[3] Upon amino acid starvation, the levels of uncharged tRNA rise and bind to the HisRS-like domain of GCN2, inducing a conformational change that alleviates autoinhibition and activates the kinase domain.[3][6] Activated GCN2 then phosphorylates eIF2α at Serine 51, which in turn inhibits the guanine nucleotide exchange factor eIF2B, leading to a global decrease in translation initiation.[2] Paradoxically, this allows for the preferential translation of ATF4 mRNA, which contains upstream open reading frames (uORFs) that are inhibitory under normal conditions. ATF4 then translocates to the nucleus and activates the transcription of genes involved in amino acid synthesis and transport, helping the cell to cope with the nutrient stress.

Figure 1. GCN2 Signaling Pathway and Inhibition by this compound.

This compound Properties

This compound is a highly selective and orally bioavailable inhibitor of GCN2 kinase activity. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Target | General Control Nonderepressible 2 (GCN2) | [5] |

| IC₅₀ | 5 nM | [5] |

| Activity | Orally active, anti-tumor activity in vivo | [5] |

| Mechanism | ATP-competitive inhibitor | [7] |

Experimental Protocol: GCN2 Kinase Activity Assay

This protocol describes a radiometric filter-binding assay to measure the kinase activity of GCN2 and the inhibitory effect of this compound. The assay quantifies the transfer of the γ-phosphate from [γ-³³P]ATP to a substrate, such as eIF2α.

Materials and Reagents

-

Recombinant human GCN2 (e.g., Reaction Biology, Cat. No. EIF2AK4/GCN2)

-

Recombinant human eIF2α (e.g., Sigma-Aldrich, Cat. No. SRP5232)

-

This compound (MedChemExpress, Cat. No. HY-145148)

-

[γ-³³P]ATP (PerkinElmer)

-

ATP (10 mM stock)

-

Kinase Assay Buffer (5X): 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35

-

Dithiothreitol (DTT, 1 M stock)

-

Bovine Serum Albumin (BSA, 10 mg/mL)

-

Phosphoric Acid (0.75%)

-

96-well plate

-

Filter plates (e.g., Millipore Multiscreen)

-

Scintillation counter and scintillation fluid

Assay Workflow

Figure 2. Workflow for GCN2 Kinase Activity Assay.

Detailed Procedure

-

Prepare 1X Kinase Assay Buffer:

-

Dilute the 5X Kinase Assay Buffer to 1X with deionized water.

-

Add DTT to a final concentration of 1 mM.

-

Add BSA to a final concentration of 0.1 mg/mL.

-

-

Prepare this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions in 1X Kinase Assay Buffer to achieve the desired final concentrations for the assay (e.g., ranging from 0.1 nM to 10 µM). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

-

-

Assay Plate Setup:

-

Add 5 µL of the diluted this compound or vehicle (DMSO in 1X Kinase Assay Buffer) to the wells of a 96-well plate.

-

-

Enzyme Addition:

-

Prepare a solution of recombinant GCN2 in 1X Kinase Assay Buffer. The final concentration in the assay should be empirically determined but is typically in the range of 1-5 nM.

-

Add 10 µL of the GCN2 solution to each well.

-

Gently mix and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Prepare a substrate/ATP mixture in 1X Kinase Assay Buffer containing:

-

eIF2α substrate (final concentration ~0.2 µM)

-

ATP (final concentration ~10 µM, corresponding to the Kₘ for many kinases)

-

[γ-³³P]ATP (to achieve a specific activity of ~500 cpm/pmol)

-

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well. The final reaction volume is 25 µL.

-

-

Incubation:

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding 20 µL of 0.75% phosphoric acid to each well.

-

Transfer 20 µL of the reaction mixture from each well onto a filter plate.

-

Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis

-

Calculate % Inhibition:

-

Determine the corrected counts per minute (CPM) for each well by subtracting the background CPM (no enzyme control) from the raw CPM.

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (CPM_inhibitor / CPM_vehicle))

-

-

Determine IC₅₀:

-

Plot the % inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Conclusion

This document provides a comprehensive overview of the GCN2 signaling pathway and a detailed protocol for assessing the kinase activity of GCN2 using the potent inhibitor this compound. The provided information and methodologies are intended to support researchers in their investigation of GCN2 as a therapeutic target and in the development of novel GCN2 inhibitors. Adherence to these protocols will enable consistent and reliable characterization of GCN2 inhibition, contributing to a deeper understanding of its biological role and therapeutic potential.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Gcn2 - Wikipedia [en.wikipedia.org]

- 3. portlandpress.com [portlandpress.com]

- 4. The amino acid sensor GCN2 inhibits inflammatory responses to apoptotic cells promoting tolerance and suppressing systemic autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Review: Emerging roles of the signaling network of the protein kinase GCN2 in the plant stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Application Notes and Protocols: Gcn2-IN-7 for Inducing Synthetic Lethality in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

General control nonderepressible 2 (GCN2) is a serine/threonine kinase that plays a pivotal role in the integrated stress response (ISR), a crucial cellular pathway for adapting to various stressors, including amino acid deprivation. In the tumor microenvironment, where nutrient availability can be limited, cancer cells often hijack the GCN2 signaling pathway to survive and proliferate.[1][2] GCN2 activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a global reduction of protein synthesis to conserve resources, while paradoxically promoting the translation of specific mRNAs, such as activating transcription factor 4 (ATF4), that are essential for stress adaptation and survival.[3]

Gcn2-IN-7 is a potent and selective inhibitor of GCN2 with an IC50 of 5 nM.[4] By blocking the adaptive ISR pathway, this compound can render cancer cells vulnerable to conditions of amino acid stress, creating a synthetic lethal interaction that leads to selective cancer cell death. This approach is particularly promising in combination with therapies that induce amino acid depletion, such as L-asparaginase, which is used in the treatment of acute lymphoblastic leukemia (ALL).[5][6] These application notes provide detailed protocols for utilizing this compound to explore synthetic lethality in cancer cells, from in vitro cell viability and pathway analysis to in vivo tumor models.

Data Presentation

The following tables summarize the quantitative data for this compound and other GCN2 inhibitors, highlighting their potential in inducing synthetic lethality.

Table 1: In Vitro Efficacy of this compound

| Compound | Target | IC50 (nM) | Cell Line | Effect | Reference |

| This compound | GCN2 | 5 | - | Potent and selective inhibition | [4] |

| This compound | GCN2 | 600 | Co-culture | Alleviates MDSC-related T cell suppression and restores T cell proliferation. | [4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage | Administration | Treatment Duration | Key Findings | Reference |

| Balb/c mice with RENCA cells | Renal Cell Carcinoma | 15 mg/kg | Oral gavage, BID | 17 days | 84% average target engagement in tumor, 65% reduction in ATF4. | [4] |

| Syngeneic mouse tumor model | Lewis Lung Carcinoma (LL2) | 50 mg/kg | Oral gavage, BID | 26 days | 56% tumor growth inhibition. | [4] |

Table 3: Synergistic Effects of GCN2 Inhibition (Example with GCN2iB and Asparaginase)

| Cancer Type | Cell Line | Treatment | Effect on Cell Viability | In Vivo Model | Key Findings | Reference |

| Acute Lymphoblastic Leukemia (ALL) | CCRF-CEM | GCN2iB + Asparaginase | Synergistic antiproliferative effect | CCRF-CEM Xenograft | Combination suppressed GCN2 pathway and elicited potent antitumor activity. | [6] |

| Acute Myeloid Leukemia (AML) | MV-4-11 | GCN2iB + Asparaginase | Synergistic antiproliferative effect | MV-4-11 Xenograft | Robust antitumor activity of the combination. | [6] |

| Pancreatic Cancer | SU.86.86 | GCN2iB + Asparaginase | Synergistic antiproliferative effect | SU.86.86 Xenograft | Robust antitumor activity of the combination. | [6] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and protocols described, the following diagrams were generated using Graphviz.

References

- 1. hibercell.com [hibercell.com]

- 2. GCN2: roles in tumour development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pnas.org [pnas.org]

- 6. Inhibition of GCN2 sensitizes ASNS-low cancer cells to asparaginase by disrupting the amino acid response - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Gcn2-IN-7 Technical Support Center: Troubleshooting Solubility Issues

For researchers, scientists, and drug development professionals utilizing Gcn2-IN-7, ensuring its proper dissolution is critical for accurate and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and overcoming solubility challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?

A1: The recommended solvent for preparing this compound stock solutions for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with concentrations of up to 50 mg/mL (94.80 mM) being achievable.[1][2]

Q2: I'm observing precipitation when I add my this compound DMSO stock solution to my aqueous cell culture medium. What can I do to prevent this?

A2: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous buffer or medium. Here are several steps you can take to mitigate precipitation:

-

Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.

-

Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.

-

Vortexing During Dilution: Add the this compound stock solution dropwise to the aqueous medium while vortexing or stirring to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

-

Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.[3]

Q3: My this compound powder is difficult to dissolve in DMSO. What can I do?

A3: If you are having trouble dissolving this compound in DMSO, the following techniques can be employed:

-

Ultrasonication: Use an ultrasonic bath to aid in the dissolution process.[2][3]

-

Gentle Warming: Gently warm the solution to 37°C to increase solubility.[3]

-

Fresh DMSO: Ensure you are using a fresh, anhydrous grade of DMSO. Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of this compound.[2]

Q4: What is a suitable formulation for in vivo studies with this compound?

A4: A common formulation for oral gavage in mice involves a co-solvent system. One suggested formulation is 10% DMSO and 90% Corn Oil, which has been shown to dissolve this compound at concentrations of at least 2.5 mg/mL.[1]

Q5: How should I store my this compound stock solutions?

A5: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[2][3] To avoid repeated freeze-thaw cycles that can lead to degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.[3] When stored at -20°C, the solution should be used within one month, and at -80°C, it can be stable for up to six months.[2][3]

Quantitative Solubility Data

| Solvent/Vehicle | Application | Maximum Concentration | Molar Equivalent |

| DMSO | In Vitro | 50 mg/mL[1][2] | 94.80 mM[1][2] |

| 10% DMSO + 90% Corn Oil | In Vivo | ≥ 2.5 mg/mL[1] | ≥ 4.74 mM[1] |

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

-

Materials:

-

This compound (Molecular Weight: 527.44 g/mol )

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes

-

Calibrated pipette

-

Vortex mixer

-

Ultrasonic water bath

-

-

Procedure:

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.27 mg of this compound.

-

Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution from 5.27 mg, add 1 mL of DMSO.

-

Vortex the tube for 1-2 minutes to initiate dissolution.

-

If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.

-

If necessary, gently warm the solution to 37°C to aid dissolution.

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

-

Visual Guides

GCN2 Signaling Pathway Overview

Caption: The GCN2 signaling pathway is activated by amino acid depletion, leading to the phosphorylation of eIF2α and subsequent regulation of protein translation and stress response gene expression. This compound inhibits GCN2 kinase activity.

Troubleshooting Workflow for this compound Solubility

Caption: A step-by-step workflow for dissolving this compound and troubleshooting common precipitation issues during experimental setup.

References

Optimizing Gcn2-IN-7 concentration for experiments

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Gcn2-IN-7 in experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective, orally active inhibitor of the General Control Nonderepressible 2 (GCN2) kinase.[1] GCN2 is a serine/threonine kinase that acts as a sensor for amino acid deficiency.[2] Under conditions of amino acid starvation, uncharged transfer RNA (tRNA) accumulates and binds to GCN2, leading to its activation.[2][3] Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[4][5] This phosphorylation event leads to a general suppression of protein synthesis while paradoxically promoting the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4), a key regulator of the Integrated Stress Response (ISR).[2][4][6] this compound competitively binds to the ATP-binding site of GCN2, inhibiting its kinase activity and blocking the downstream signaling cascade.[7]

Q2: How should I prepare and store this compound stock solutions?

Proper handling of this compound is critical for experimental success. Due to its solubility characteristics, careful preparation and storage are required.

| Parameter | Recommendation | Source(s) |

| Solvent | DMSO (hygroscopic, use newly opened) | [1] |

| Stock Concentration | Up to 50 mg/mL (94.80 mM) | [1] |

| Dissolution Aid | Ultrasonic bath; gentle heating to 37°C may also help. | [1][8] |

| Long-term Storage | -80°C for up to 6 months. | [1][8] |

| Short-term Storage | -20°C for up to 1 month. | [1][8] |

| Handling | Prepare aliquots to avoid repeated freeze-thaw cycles. | [8] |

Q3: What is a recommended starting concentration for cell-based assays?

The optimal concentration of this compound is highly dependent on the cell type, assay duration, and specific experimental conditions. Based on published data, a concentration of 600 nM was shown to be effective in relieving T cell suppression in a 3-day co-culture experiment.[1] However, it is strongly recommended to perform a dose-response experiment (e.g., from 10 nM to 10 µM) to determine the optimal concentration for your specific model system.

Q4: What are the key downstream markers to confirm GCN2 inhibition in cells?

To confirm that this compound is effectively inhibiting its target, you should measure the phosphorylation status of GCN2's primary substrate, eIF2α, and the expression of the downstream transcription factor, ATF4.

-

p-eIF2α (Ser51): Upon GCN2 activation (e.g., by amino acid starvation), p-eIF2α levels will increase. Effective inhibition by this compound should prevent or reduce this increase.

-

ATF4: As a downstream effector, ATF4 protein levels increase following eIF2α phosphorylation.[3] this compound treatment should block this induction.

These markers can be readily assessed by western blotting.

Troubleshooting Guides

Q1: I am not observing any effect from this compound in my cellular assay. What are the possible causes?

If this compound is not producing the expected biological effect, several factors could be at play. Follow this guide to troubleshoot the issue.

-

Step 1: Verify Compound Solubility and Integrity.

-

Problem: The inhibitor may have precipitated out of the media.

-

Solution: When diluting your DMSO stock into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation. Visually inspect the media for any signs of precipitate after adding the compound. If solubility is an issue, consider lowering the treatment concentration.

-

-

Step 2: Confirm GCN2 Pathway Activation.

-

Problem: The GCN2 pathway may not be active in your experimental model under basal conditions. GCN2 is a stress-activated kinase.

-

Solution: Include a positive control to induce GCN2 activation, such as amino acid starvation (culturing cells in amino acid-free media) or treatment with a substance like halofuginone.[9] You should observe a robust increase in p-eIF2α and ATF4 in your positive control. This compound should block this increase.

-

-

Step 3: Check for Serum Protein Interference.

-

Problem: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration.[10]

-

Solution: Perform a dose-response experiment to determine if a higher concentration is needed in the presence of serum. Alternatively, consider running acute experiments (a few hours) in serum-free or reduced-serum media, if your cell type can tolerate it.

-

-

Step 4: Assess Target Engagement.

-

Problem: The inhibitor may not be reaching its target at a sufficient concentration.

-

Solution: Perform a western blot to directly measure the levels of p-eIF2α and ATF4 after treatment with your GCN2 activator (positive control) with and without this compound. This will confirm whether the inhibitor is blocking the signaling pathway as expected.

-

Q2: I'm seeing an increase in p-eIF2α at low concentrations of this compound. Is this a mistake?

This is not necessarily a mistake. A paradoxical activation of GCN2 has been reported for some ATP-competitive inhibitors at low, non-suppressive concentrations.[9][11][12][13] This phenomenon is thought to occur because the inhibitor binding can induce a conformational change that promotes GCN2 autophosphorylation and activation, even while it competitively inhibits kinase activity towards its substrate.[12] At higher concentrations, the competitive inhibition dominates, leading to the expected suppression of the pathway. If you observe this, it is crucial to carefully select a concentration for your experiments that is clearly in the inhibitory range, as confirmed by a full dose-response curve measuring ATF4 levels.

Q3: Why is the effective concentration in my cell assay much higher than the reported 5 nM IC50?

There are several reasons for this common observation:

-

Biochemical vs. Cellular Assays: The reported IC50 of 5 nM is for the inhibition of the isolated GCN2 enzyme in a cell-free biochemical assay.[1]

-

Cellular ATP Concentration: Cellular assays are performed in the presence of high physiological concentrations of ATP (millimolar range), which competes with ATP-competitive inhibitors like this compound for binding to the kinase. This competition necessitates a higher inhibitor concentration to achieve the same level of target occupancy.[14]

-

Cell Permeability and Efflux: The inhibitor must cross the cell membrane and accumulate intracellularly to an effective concentration, and it may be subject to cellular efflux pumps.

-

Protein Binding: As mentioned, binding to serum proteins in the media and intracellular proteins can reduce the free, active concentration of the inhibitor.[10]

Experimental Protocols & Visualizations

GCN2 Signaling Pathway

Under conditions of amino acid stress, uncharged tRNA binds to GCN2, activating its kinase function. GCN2 then phosphorylates eIF2α, which reduces global protein synthesis but increases the translation of ATF4. ATF4 moves to the nucleus and activates the transcription of stress-response genes. This compound blocks the initial phosphorylation step.

Protocol 1: Optimizing this compound Concentration via Dose-Response and Western Blot

This protocol outlines the workflow for determining the effective concentration of this compound.

Detailed Steps:

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow them to adhere and recover for at least 18-24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound from your 10 mM DMSO stock into complete culture medium to achieve the final desired concentrations. Also, prepare a vehicle control (matching the highest DMSO concentration) and medium for your positive control (e.g., amino acid-free medium).

-

Treatment:

-

For the GCN2 activation control, replace the medium with the positive control medium (e.g., amino acid-free).

-

For inhibitor treatments, pre-treat cells with the various concentrations of this compound or vehicle for 1 hour. Then, stimulate the pathway by replacing the medium with the positive control medium (still containing the inhibitor/vehicle).

-

-

Incubation: Incubate cells for a time sufficient to see robust pathway activation. This is typically 2-6 hours for the GCN2 pathway.

-

Cell Lysis:

-

Wash cells once with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Analysis:

-

Determine protein concentration using a BCA or Bradford assay.

-

Perform SDS-PAGE and western blotting using standard procedures.

-

Probe with primary antibodies against p-eIF2α (Ser51), total eIF2α, ATF4, and a loading control (e.g., β-Actin or GAPDH).

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

-

Analysis: Identify the lowest concentration of this compound that effectively reduces or blocks the induction of p-eIF2α and ATF4 compared to the positive control. This is your optimal working concentration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gcn2 - Wikipedia [en.wikipedia.org]

- 3. JCI Insight - GCN2 regulates pancreatic β cell mass by sensing intracellular amino acid levels [insight.jci.org]

- 4. portlandpress.com [portlandpress.com]

- 5. The amino acid sensor GCN2 inhibits inflammatory responses to apoptotic cells promoting tolerance and suppressing systemic autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Buy this compound [smolecule.com]

- 8. glpbio.com [glpbio.com]

- 9. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Gcn2-IN-7 off-target effects investigation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Gcn2-IN-7. The information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing paradoxical activation of the GCN2 pathway (increased eIF2α phosphorylation) at low concentrations of this compound. Is this expected?

A1: Yes, paradoxical activation of GCN2 at lower, non-suppressive concentrations has been observed with some GCN2 inhibitors.[1] This can also be an off-target effect of various other kinase inhibitors.[2][3][4] This phenomenon is thought to occur when an inhibitor binds to one active site of the dimeric GCN2 kinase, which paradoxically increases the affinity of the second active site for ATP, leading to kinase activation.[3] As the inhibitor concentration increases, both active sites become occupied, leading to full inhibition.[3]

Q2: What are the known off-target kinases for GCN2 inhibitors similar to this compound?

A2: While a specific profile for this compound is not available, studies of other GCN2 inhibitors, such as GCN2iB, have identified off-target kinases. For example, at a concentration of 1 µM, GCN2iB showed over 95% inhibition of MAP2K5, STK10, and ZAK.[5] It is crucial to perform a comprehensive kinase selectivity profiling for this compound in your experimental system.

Q3: We see unexpected effects on cell proliferation when combining this compound with other kinase inhibitors. What could be the cause?

A3: Several clinically used kinase inhibitors, including BRAF inhibitors (dabrafenib, encorafenib) and EGFR inhibitors (erlotinib), have been found to activate GCN2 as an off-target effect.[2][3][4] If your primary compound is one of these, co-treatment with a GCN2 inhibitor like this compound could block this off-target GCN2 activation. Interestingly, in some cancer cell lines, this off-target GCN2 activation by the primary inhibitor can be detrimental to the cancer cells.[2][3] Therefore, inhibiting this effect with this compound might lead to enhanced cancer cell outgrowth.[2][3]

Q4: Are there any recommended experimental workflows to investigate the off-target effects of this compound in our cellular model?

A4: Yes, a systematic approach is recommended. This includes performing a broad kinase screen, conducting western blot analysis for key signaling pathways, and carrying out cellular viability assays. A recommended workflow is outlined in the troubleshooting section and visualized in the provided diagrams.

Troubleshooting Guides

Issue 1: Unexpected Increase in eIF2α and ATF4 Levels

Possible Cause: Paradoxical activation of GCN2 at low inhibitor concentrations.

Troubleshooting Steps:

-

Dose-Response Analysis: Perform a detailed dose-response curve for this compound in your cell line. Analyze the phosphorylation of eIF2α (p-eIF2α) and expression of ATF4 at a wide range of concentrations.

-

Time-Course Experiment: At a concentration that shows paradoxical activation, perform a time-course experiment to understand the dynamics of this activation.

-

Control Compound: Compare the effects with a structurally distinct GCN2 inhibitor if available.

Issue 2: this compound Antagonizes the Effect of a Primary Kinase Inhibitor

Possible Cause: The primary inhibitor may have an off-target effect of activating GCN2, which contributes to its anti-proliferative effect. This compound would inhibit this beneficial off-target activity.

Troubleshooting Steps:

-

Characterize Primary Inhibitor: Treat cells with your primary kinase inhibitor alone and measure p-eIF2α and ATF4 levels to see if it activates the GCN2 pathway.

-

Combination Treatment Analysis: Perform cell viability or proliferation assays with the primary inhibitor alone, this compound alone, and the combination at various doses to confirm the antagonistic effect.

-

Knockout/Knockdown Control: Use GCN2 knockout or shRNA knockdown cells to mimic the effect of this compound and confirm that the antagonism is GCN2-dependent.

Data Presentation

Table 1: Kinase Selectivity Profile of a Representative GCN2 Inhibitor (GCN2iB)

| Kinase | Percent Inhibition at 1 µM | IC50 (nM) |

| GCN2 | >99.5% | 2.4 |

| MAP2K5 | >95% | Not Reported |

| STK10 | >95% | Not Reported |

| ZAK | >95% | Not Reported |

Data sourced from publicly available information on GCN2iB and is intended for illustrative purposes.[5] Researchers should generate specific data for this compound.

Experimental Protocols

Protocol 1: Western Blot for GCN2 Pathway Activation

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat with a range of this compound concentrations for the desired time (e.g., 4, 12, 24 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-eIF2α (Ser51), total eIF2α, ATF4, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Caption: GCN2 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for troubleshooting unexpected this compound effects.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. BRAFV600 and ErbB inhibitors directly activate GCN2 in an off-target manner to limit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRAFV600 and ErbB inhibitors directly activate GCN2 in an off-target manner to limit cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Troubleshooting inconsistent results with Gcn2-IN-7

Welcome to the technical support center for Gcn2-IN-7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and achieve consistent results in their experiments with this selective GCN2 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during your experiments with this compound.

Q1: I am observing inconsistent or no inhibition of the GCN2 pathway. What are the possible causes?

Several factors can contribute to inconsistent results. Here are the most common culprits and how to troubleshoot them:

-

Compound Solubility and Stability: this compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your working solutions. Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[1][2] Avoid repeated freeze-thaw cycles by preparing aliquots. For in vivo studies, freshly prepare the working solution on the day of use.[1] If precipitation is observed, gentle warming and sonication can aid dissolution.[1]

-

Paradoxical GCN2 Activation: At certain concentrations, some ATP-competitive inhibitors can paradoxically activate GCN2 instead of inhibiting it.[3][4][5][6] This can lead to a biphasic dose-response curve where low concentrations activate the pathway, while higher concentrations are inhibitory.[5] It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.

-

Cellular Context: The cellular environment, including the basal level of stress and the expression of other kinases, can influence the effect of this compound. The integrated stress response (ISR) is a complex network, and cross-talk between pathways can occur.[7]

-

Experimental Protocol Variations: Ensure consistency in your experimental setup, including cell density, treatment duration, and reagent quality.

Q2: My in vitro cell-based assay shows variable results. How can I optimize my protocol?

For cell-based assays, consider the following:

-

Dose-Response Curve: As mentioned above, perform a thorough dose-response analysis to identify the optimal inhibitory concentration. A typical starting point for in vitro assays is in the nanomolar to low micromolar range. For example, a concentration of 600 nM has been shown to relieve MDSC suppression of T cell proliferation.[1]

-

Incubation Time: The duration of treatment with this compound can significantly impact the outcome. Time-course experiments are recommended to determine the optimal treatment window for observing the desired effect on downstream targets like ATF4.

-

Cell Viability: At higher concentrations or with prolonged exposure, this compound may induce cytotoxicity. It is important to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assays to distinguish between specific pathway inhibition and general toxicity.[8]

Q3: I am not seeing the expected reduction in downstream targets like p-eIF2α or ATF4 via Western blot. What should I check?

If you are not observing the expected downstream effects, consider these points:

-

Antibody Quality: Ensure your primary antibodies for p-GCN2 (Thr899), p-eIF2α (Ser51), and ATF4 are validated for your application (e.g., Western blot, immunofluorescence) and are used at the recommended dilution.[9][10]

-

Positive and Negative Controls: Always include appropriate controls in your Western blot experiments. A known activator of the GCN2 pathway (e.g., halofuginone) can serve as a positive control to ensure your detection system is working correctly.[5] Cells not treated with this compound will serve as your negative control.

-

Paradoxical Activation: As highlighted in Q1, you might be working at a concentration that paradoxically activates GCN2. Test a range of concentrations to rule out this possibility.[5]

-

Timing of Analysis: The phosphorylation of eIF2α is often a transient event. You may need to perform a time-course experiment to capture the peak of inhibition. ATF4 protein levels may also change over time following treatment.[9]

Q4: What are the recommended storage and handling procedures for this compound?

Proper storage and handling are critical for maintaining the integrity of the compound:

-

Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent like DMSO.[1] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in tightly sealed vials to protect from moisture and light.[1][2]

-

Working Solutions: For in vitro experiments, dilute the stock solution in your cell culture medium immediately before use. For in vivo experiments, freshly prepare the formulation on the day of dosing.[1]

-

Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 5 nM | Enzymatic Assay | [1] |

| Effective Concentration | 600 nM | CD8+ T cells | [1] |

Table 2: In Vivo Activity and Dosing of this compound

| Animal Model | Dosage | Administration | Duration | Key Findings | Reference |

| Balb/c mice with RENCA cells | 15 mg/kg | Oral gavage, BID | 17 days | 84% target engagement in tumor, 80% in spleen; 65% reduction in ATF4 | [1] |

| LL2 syngeneic mouse model | 50 mg/kg | Oral gavage, BID | 26 days | 56% tumor growth inhibition | [1] |

Key Experimental Protocols

Below are detailed methodologies for common experiments involving this compound.

Western Blot Analysis of GCN2 Pathway Activation

This protocol is designed to assess the phosphorylation status of GCN2 and eIF2α, and the expression level of ATF4.

-

Cell Lysis:

-

Culture cells to the desired confluency and treat with this compound at various concentrations and for different durations.

-

Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]

-

Sonicate the lysates briefly to shear DNA and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-GCN2 (Thr899), GCN2, p-eIF2α (Ser51), eIF2α, and ATF4 overnight at 4°C.[9][10] A loading control like β-actin or GAPDH should also be probed.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[8]

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., DMSO) and untreated controls.

-

-

MTT Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

-

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.[1]

-

Tumor Cell Implantation:

-